molecular formula C6H25BaO16P B1627092 D-Glucose 6-phosphate barium salt heptahydrate CAS No. 60816-50-4

D-Glucose 6-phosphate barium salt heptahydrate

Cat. No.: B1627092
CAS No.: 60816-50-4
M. Wt: 521.55 g/mol
InChI Key: GQZCKICVMITHND-JSOZFOLOSA-L
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : In D₂O, the β-anomer shows distinct signals for H1 (δ = 5.24 ppm, doublet) and H6 (δ = 3.80–4.10 ppm, multiplet) .
  • ³¹P NMR : A single peak at δ = 0.5 ppm confirms the presence of the phosphate group .
  • ¹³C NMR : C1 resonates at δ = 96.8 ppm (anomeric carbon), while C6 appears at δ = 66.5 ppm due to phosphate substitution .

Fourier-Transform Infrared (FT-IR)

Key absorption bands include:

  • Phosphate (PO₄³⁻) : 1100 cm⁻¹ (P–O asymmetric stretch) .
  • Hydroxyl (OH) : 3400 cm⁻¹ (broad, hydrogen-bonded water and glucose OH) .
  • Carbonyl (C=O) : 1700 cm⁻¹ (weak, from the open-chain form) .

Raman Spectroscopy

Prominent peaks at:

  • 450 cm⁻¹ : δ(C–C–O) ring deformation .
  • 1125 cm⁻¹ : δ(C–O–C) glycosidic bond vibration .
  • 1460 cm⁻¹ : CH₂ scissoring mode .

Table 4: Spectroscopic Signatures

Technique Key Peaks Assignment Source
¹H NMR δ = 5.24 ppm (H1) β-Anomeric proton
³¹P NMR δ = 0.5 ppm Phosphate group
FT-IR 1100 cm⁻¹ P–O stretch
Raman 1125 cm⁻¹ Glycosidic bond vibration

Properties

IUPAC Name

barium(2+);[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate;heptahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P.Ba.7H2O/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;;;;;;;;/h2-10H,1H2,(H2,11,12,13);;7*1H2/q;+2;;;;;;;/p-2/t2-,3-,4+,5-,6?;;;;;;;;/m1......../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZCKICVMITHND-JSOZFOLOSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)([O-])[O-].O.O.O.O.O.O.O.[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)OP(=O)([O-])[O-].O.O.O.O.O.O.O.[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H25BaO16P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584035
Record name Barium 6-O-phosphonato-D-glucopyranose--water (1/1/7)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60816-50-4, 58823-95-3
Record name Barium 6-O-phosphonato-D-glucopyranose--water (1/1/7)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Glucose, 6-(dihydrogen phosphate), barium salt
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Phosphorylation of D-Glucose

The synthesis of D-glucose 6-phosphate derivatives typically begins with the selective phosphorylation of the C6 hydroxyl group of D-glucose. Early methods, such as those described in US Patent 3,872,085, involve protecting other hydroxyl groups to direct phosphorylation to the desired position. For example:

  • Protection Step : D-glucose is acetylated to form pentaacetyl-β-D-glucose, shielding reactive hydroxyl groups.
  • Phosphorylation : The protected glucose reacts with phosphoric acid ($$ \text{H}3\text{PO}4 $$) under controlled conditions to yield tetraacetyl-D-glucose-6-phosphate.
  • Deprotection : Acidic or basic hydrolysis removes acetyl groups, generating D-glucose 6-phosphoric acid.

This method, though originally designed for glucose-1-phosphate, is adaptable to the 6-phosphate isomer by modifying reaction conditions.

Barium Salt Formation

The free phosphoric acid is neutralized with barium hydroxide ($$ \text{Ba(OH)}2 $$) to precipitate the barium salt:
$$
\text{C}
6\text{H}{11}\text{O}9\text{P} + \text{Ba(OH)}2 \rightarrow \text{C}6\text{H}{11}\text{BaO}9\text{P} + 2\text{H}_2\text{O}
$$
The heptahydrate form crystallizes from aqueous solutions under refrigeration (0–10°C), as evidenced by storage guidelines from TCI America.

Purification and Crystallization

Recrystallization Techniques

Crude barium salts are purified via recrystallization in methanol-water mixtures. Key parameters include:

  • Solvent Ratio : Methanol:water (3:1 v/v) optimizes solubility and crystal yield.
  • Temperature Gradient : Gradual cooling from 50°C to 20°C over 24 hours ensures uniform crystal growth.

Quality Control Metrics

Commercial batches exhibit:

Parameter Specification Source
Purity (HPLC) >98.0%
Specific Rotation ($$[\alpha]^{20}_D $$) +18.0° to +22.0° (1M HCl)
Water Content 20.0–25.0%

Analytical Characterization

Structural Confirmation

  • NMR Spectroscopy : Matches published spectra for D-glucose 6-phosphate.
  • X-ray Diffraction : Resolves the heptahydrate structure, confirming seven water molecules in the lattice.

Purity Assessment

  • HPLC with Charged Aerosol Detection (CAD) : Quantifies phosphate impurities (<2%).
  • Gravimetric Analysis : Validates barium content (theoretical: 26.3% Ba).

Industrial-Scale Production

Batch Process Optimization

Large-scale synthesis (e.g., 1 kg batches) requires:

  • Inert Atmosphere : Prevents oxidation during phosphorylation.
  • Precision pH Control : Maintains pH 7.0–7.5 during salt formation to avoid barium carbonate contamination.

Cost Considerations

Batch Size Unit Price (¥/g)
100 mg 1,200
1 g 330

Economies of scale reduce costs by 72% for 1 g quantities.

Applications in Biotechnology

Enzyme Kinetics

D-Glucose 6-phosphate serves as a substrate for hexokinase and glucose-6-phosphate dehydrogenase in glycolysis and pentose phosphate pathway studies.

Buffer Systems

Phosphate buffers incorporating this compound stabilize pH in cell culture media, particularly in biopharmaceutical production.

Chemical Reactions Analysis

Types of Reactions: : D-glucose 6-phosphate barium salt heptahydrate can undergo various chemical reactions, including:

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pH levels to proceed efficiently .

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gluconic acid derivatives, while reduction can produce glucose derivatives with altered functional groups .

Scientific Research Applications

D-Glucose 6-phosphate barium salt heptahydrate is a phosphorylated glucose derivative with several applications across scientific research, including chemistry, biology, medicine, and industry. Its role in various biochemical pathways, such as glycolysis, makes it a crucial component in studying glucose metabolism and its effects on disease states.

Scientific Research Applications

Chemistry
this compound serves as a reagent in diverse biochemical assays and as a precursor in synthesizing other glucose derivatives.

Biology
This compound is utilized in biological research to study glucose metabolism and its role in cellular processes. It acts as a substrate for enzymes involved in glycolysis and other metabolic pathways. Studies indicate that D-G6P exhibits non-selective binding characteristics with other sugars such as D-Fructose and D-Mannose. This property is leveraged in hydrogel analysis, where it showed consistent binding affinity to d-glucose, l-glucose, d-fructose, and d-gluconamide as other similar polymers . It was not selective for either glucose enantiomer .

Medicine
In medical research, this compound is used to investigate metabolic disorders and the effects of glucose metabolism on disease states. It is also employed in the development of diagnostic assays. Clinical manifestations of G6PD deficiency include favism, hemolytic anemia, chronic non-spherocytic hemolytic anemia (CNSHA), and spontaneous abortions .

Industry
Industrial applications include its use in the production of biochemical reagents and as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of D-glucose 6-phosphate barium salt heptahydrate involves its role as a phosphorylated glucose derivative. It participates in various biochemical pathways, including glycolysis, where it is converted to fructose 6-phosphate by the enzyme phosphoglucose isomerase. This conversion is crucial for the continuation of glycolysis and the production of energy in the form of ATP .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of D-glucose 6-phosphate barium salt heptahydrate with related salts and derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Solubility Purity Key Applications
This compound C₆H₁₁BaO₉P·7H₂O 521.56 0.5 mg/mL (water) >98% Enzyme assays, oxidative stress studies, metabolic disorder research
D-Glucose 6-phosphate sodium salt hydrate C₆H₁₁Na₂O₉P·xH₂O 304.1 (anhydrous) Highly water-soluble 98% Glycolysis/pentose phosphate pathway studies, hexokinase inhibition
D-Glucose 6-phosphate dipotassium salt hydrate C₆H₁₃K₂O₉P 338.33 Soluble in aqueous buffers ≥95% Biochemical assays, cell culture studies
D-Fructose 6-phosphate disodium salt hydrate C₆H₁₁Na₂O₉P·xH₂O 322.1 (anhydrous) Water-soluble ≥98% Glycolysis research, substrate for aldolase
D-Sorbitol 6-phosphate barium salt C₆H₁₃BaO₉P 397.46 Limited data N/A Rarely studied; potential role in sugar alcohol metabolism

Functional and Metabolic Roles

  • Barium Salt Heptahydrate : Used for its low solubility in kinetic assays requiring controlled G6P release. Critical for studying G6PDH inhibition and oxidative stress in models like Tamarix ramosissima under NaCl stress .
  • Sodium Salt Hydrate : Preferred in high-solubility applications, such as in vitro glycolysis reconstitution. Inhibits brain hexokinase at elevated concentrations .
  • Dipotassium Salt Hydrate : Utilized in cell culture media due to potassium's compatibility with physiological conditions .

Research Findings

  • Microbial Metabolism: In Lactobacillus, sucrose-6-phosphate is converted to G6P via β-fructofuranosidase, highlighting G6P's role in microbial energy metabolism .
  • Plant Stress Response : In Tamarix ramosissima, G6P degradation is regulated by genes like Unigene0038696 and Unigene0090825 under NaCl stress, with the barium salt used to modulate these pathways .
  • Enzyme Specificity : The sodium salt serves as a substrate for recombinant mannitol-1-phosphatase (M1Pase) and SapM protein specificity assays .

Biological Activity

D-Glucose 6-phosphate barium salt heptahydrate (D-G6P-Ba) is a significant biochemical compound primarily involved in carbohydrate metabolism. This article explores its biological activity, focusing on its role as a substrate for various enzymes, its interactions with cellular processes, and its applications in research.

  • Molecular Formula : C₆H₁₁BaO₉P·7H₂O
  • Molecular Weight : Approximately 521.56 g/mol
  • Appearance : White to light yellow powder or crystalline solid
  • Solubility : Slightly soluble in water
  • Purity : Greater than 98% (HPLC) .

Biological Significance

D-G6P-Ba serves as a substrate for several crucial enzymes involved in metabolic pathways, particularly glycolysis and the pentose phosphate pathway. Its role is essential for energy production and cellular respiration.

Key Enzymatic Interactions

  • Glucose-6-Phosphate Dehydrogenase (G6PD) :
    • D-G6P is a substrate for G6PD, which catalyzes the first step of the pentose phosphate pathway, crucial for generating NADPH and ribose-5-phosphate.
  • Phosphoglucomutase (PGM) :
    • PGM utilizes D-G6P to interconvert glucose-6-phosphate and glucose-1-phosphate, impacting glycogen metabolism.
  • Hexokinase :
    • This enzyme phosphorylates glucose to form glucose-6-phosphate, linking D-G6P to glucose metabolism regulation.

Enzyme Assays

D-G6P-Ba has been used extensively in enzyme assays to study metabolic disorders and enzyme deficiencies. For instance, measuring G6PD activity with D-G6P as a substrate can help diagnose conditions like G6PD deficiency, which leads to hemolytic anemia .

Binding Affinity Studies

Studies indicate that D-G6P exhibits non-selective binding characteristics with other sugars such as D-Fructose and D-Mannose. This property is leveraged in research focused on sugar transport mechanisms and enzyme-substrate interactions .

Case Studies

  • Diabetes Research :
    • Researchers have utilized D-G6P-Ba to explore glucose metabolism's regulatory mechanisms, aiming to identify potential therapeutic targets for diabetes management .
  • Metabolic Pathway Analysis :
    • A study demonstrated that using D-G6P-Ba in high-performance liquid chromatography (HPLC) allowed researchers to analyze metabolic pathways effectively, providing insights into various diseases linked to carbohydrate metabolism .

Applications

D-G6P-Ba has diverse applications across multiple fields:

  • Biochemical Research : It serves as a standard in analytical techniques like HPLC and NMR spectroscopy.
  • Pharmaceutical Development : Its role in metabolic pathways makes it valuable for drug discovery targeting metabolic disorders.
  • Clinical Diagnostics : Used in assays for diagnosing metabolic diseases related to glucose metabolism.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeUnique Features
D-Glucose 6-phosphateMonosaccharide phosphateDirectly involved in glycolysis
D-Fructose 6-phosphateMonosaccharide phosphateKey intermediate in fructolysis
D-Mannose 6-phosphateMonosaccharide phosphateImportant for mannose metabolism
Inositol hexakisphosphatePolyphosphateInvolved in signaling pathways
Adenosine triphosphateNucleotide triphosphateCentral role in energy transfer in cells

Q & A

Basic Research Questions

Q. What methods are used to synthesize and purify D-glucose 6-phosphate barium salt heptahydrate in high purity?

  • Methodological Answer : The barium salt heptahydrate is synthesized via phosphorylation of glucose using polyphosphoric acid, followed by hydrolysis and crystallization. The insoluble heptahydrate form (solubility: ~0.5 mg/mL) is purified by adding seed crystals to induce crystallization. This method ensures minimal contamination from intermediates like fructose 6-phosphate .

Q. How can researchers confirm the identity and purity of this compound?

  • Methodological Answer : Analytical methods include:

  • HPLC : Purity ≥98% (validated against anhydrous basis standards) .
  • IR Spectroscopy : To confirm functional groups (e.g., phosphate and glucose moieties) .
  • Specific Rotation : [α]²²/D in water should range between 33°–37° .
  • Inorganic Phosphorus Testing : <0.25% to ensure minimal free phosphate contamination .

Q. What are the optimal storage conditions for this compound to ensure stability?

  • Methodological Answer : Store as a powder at -20°C in airtight containers to prevent hydration/dehydration cycles. For solutions, dissolve in 1M HCl (100 mg/mL) to maintain solubility and stability, and store at -80°C for long-term use .

Advanced Research Questions

Q. How can solubility challenges of this compound be addressed in enzymatic assays?

  • Methodological Answer : The barium salt’s low solubility in aqueous buffers can interfere with enzymatic reactions. Alternatives include:

  • Acid Dissolution : Use 1M HCl to prepare stock solutions, then neutralize with buffers .
  • Salt Conversion : Precipitate barium ions using sulfate salts and substitute with soluble sodium/potassium salts (e.g., D-glucose 6-phosphate disodium salt) for kinetic studies .

Q. How should researchers resolve contradictions in metabolic flux data involving D-glucose 6-phosphate in glycolysis vs. the pentose phosphate pathway?

  • Methodological Answer : Use isotope-labeled tracers (e.g., ¹⁴C-glucose) and pathway-specific inhibitors:

  • 6-AN (6-Aminonicotinamide) : Inhibits 6-phosphogluconate dehydrogenase to block the pentose phosphate pathway .
  • Iodoacetate : Inhibits glyceraldehyde-3-phosphate dehydrogenase to isolate glycolytic flux .
  • LC-MS/MS : Quantify intermediates like 6-phosphogluconate to distinguish pathway activity .

Q. What strategies are recommended for synthesizing isotope-labeled this compound for tracer studies?

  • Methodological Answer : Use ³²P-polyphosphoric acid to phosphorylate glucose, followed by enzymatic conversion (e.g., phosphoglucose isomerase) to ensure regioselective labeling at the 6-position. The barium salt heptahydrate crystallizes directly from the reaction mixture, minimizing isotopic dilution .

Q. How can researchers optimize enzymatic assays for glucose-6-phosphate dehydrogenase (G6PDH) using the barium salt?

  • Methodological Answer :

  • Substrate Preparation : Dissolve the barium salt in 1M HCl, then neutralize with Tris buffer (pH 8.1) to avoid precipitate formation .
  • Cofactor Addition : Use NADP⁺ (1 mM) and Mg²⁺ (5 mM) to enhance G6PDH activity .
  • Interference Check : Test for residual barium ions using sulfate precipitation; if present, centrifuge before assay .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Glucose 6-phosphate barium salt heptahydrate
Reactant of Route 2
Reactant of Route 2
D-Glucose 6-phosphate barium salt heptahydrate

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